

"2-Chloro-N,N-diethylethanamine hydrochloride" solubility in organic solvents

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Compound of Interest

Compound Name: 2-Chloro-N,N-diethylethanamine hydrochloride

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An In-Depth Technical Guide to the Solubility of **2-Chloro-N,N-diethylethanamine Hydrochloride** in Organic Solvents

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of **2-Chloro-N,N-diethylethanamine hydrochloride** (CAS No: 869-24-9), a crucial intermediate in the synthesis of numerous pharmaceuticals.^{[1][2][3]} Understanding its solubility in various organic solvents is paramount for researchers, scientists, and drug development professionals to optimize reaction conditions, design purification strategies, and develop robust formulations. This document delves into the physicochemical properties of the compound, its solubility profile, the underlying principles governing its dissolution, and standardized protocols for its empirical determination.

Physicochemical Profile

2-Chloro-N,N-diethylethanamine hydrochloride, also commonly referred to as 2-Chlorotriethylamine hydrochloride or DEC-HCl, is a crystalline solid. As a hydrochloride salt of a tertiary amine, its chemical and physical properties are dominated by its ionic character. This inherent polarity is the primary determinant of its solubility behavior. The compound is also noted to be hygroscopic, meaning it readily absorbs moisture from the atmosphere, a critical consideration for its storage and handling.^{[3][4][5]}

Table 1: Key Physicochemical Properties of **2-Chloro-N,N-diethylethanamine Hydrochloride**

| Property | Value | Reference |
|------------------------------|---|-----------|
| Molecular Formula | $C_6H_{15}Cl_2N$ (or $C_6H_{14}ClN \cdot HCl$) | [6][7] |
| Molecular Weight | 172.09 g/mol | [1][6] |
| Appearance | White to beige crystalline solid | [2] |
| Melting Point | 208-212 °C | [2] |
| Water Solubility | 2000 g/L (at 20 °C) | [2] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 1 | [6] |
| Sensitivity | Moisture sensitive (Hygroscopic) | [2][4] |

Solubility in Organic Solvents

The solubility of this compound is a direct consequence of the "like dissolves like" principle.[8][9] Its ionic salt structure renders it highly polar, favoring dissolution in polar solvents while exhibiting poor solubility in non-polar environments.

Quantitative and Qualitative Solubility Data

Direct quantitative data for a wide range of organic solvents is not extensively published in readily available literature. However, based on its chemical structure and known data points, a reliable solubility profile can be constructed. The compound is known to be soluble in water and methanol.[2][3][5]

Table 2: Solubility Profile of **2-Chloro-N,N-diethylethanamine Hydrochloride**

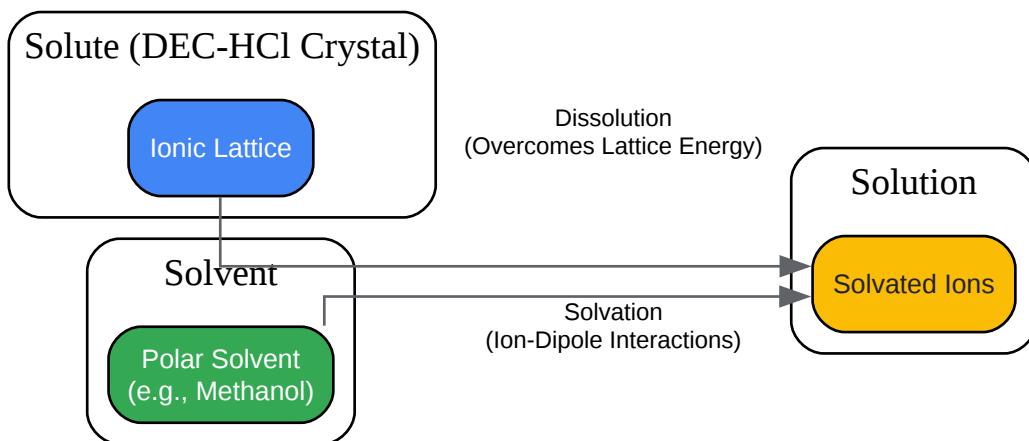
| Solvent | Solvent Type | Expected Solubility | Rationale / Notes |
|---------------------------|---------------|-----------------------------------|--|
| Water | Polar Protic | Very Soluble (2000 g/L)[2] | High polarity and hydrogen bonding capacity effectively solvate the ions. |
| Methanol | Polar Protic | Soluble (0.1 g/mL)[2] | The hydroxyl group and high polarity facilitate dissolution. |
| Ethanol | Polar Protic | Soluble to Moderately Soluble | Similar to methanol but slightly less polar. |
| Isopropanol | Polar Protic | Sparingly Soluble | Lower polarity compared to methanol and ethanol reduces solvating power. |
| Acetone | Polar Aprotic | Slightly to Sparingly Soluble | Lacks hydrogen bond donating ability, reducing its capacity to solvate the ions effectively. |
| Acetonitrile | Polar Aprotic | Slightly to Sparingly Soluble | While polar, it is a poor hydrogen bond donor. |
| Dimethylformamide (DMF) | Polar Aprotic | Moderately Soluble | High dielectric constant allows it to solvate ions effectively. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderately Soluble | Strong hydrogen bond acceptor and highly polar nature. |
| Dichloromethane (DCM) | Non-polar | Insoluble / Very Slightly Soluble | Insufficient polarity to overcome the lattice energy of the salt. |

| | | | |
|---------------|-----------|-----------|---|
| Toluene | Non-polar | Insoluble | Aromatic hydrocarbon with very low polarity. |
| Hexane | Non-polar | Insoluble | Aliphatic hydrocarbon with no capacity to solvate ionic species. |
| Diethyl Ether | Non-polar | Insoluble | Low polarity and inability to engage in strong intermolecular forces with the salt. |

Core Principles Governing Solubility

Understanding the theoretical basis of solubility is crucial for predicting behavior in novel solvent systems and for troubleshooting experimental challenges.

- **Solute-Solvent Interactions:** For dissolution to occur, the energy released from the interaction between the solute ions and solvent molecules must be sufficient to overcome the lattice energy holding the crystal together. Polar solvents can form strong ion-dipole interactions, effectively surrounding the diethylaminoethyl chloride cation and the chloride anion, which stabilizes them in solution.
- **Hydrogen Bonding:** The hydrochloride portion of the molecule can act as a hydrogen bond donor, while the nitrogen atom can act as an acceptor.^{[6][10]} Polar protic solvents like water and alcohols can engage in hydrogen bonding with the salt, significantly enhancing solubility.^[10]
- **Temperature:** For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.^{[8][9]} Applying heat provides the necessary energy to break the ionic bonds in the crystal lattice, allowing more solute to dissolve. This principle is often exploited to create supersaturated solutions for crystallization processes.
- **Molecular Structure:** While the hydrochloride group confers high polarity, the two ethyl groups (C_2H_5) introduce a degree of non-polar, hydrophobic character to the molecule.^[10] This dual nature influences its interaction with solvents of intermediate polarity.



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Caption: Logical flow of the dissolution process for an ionic salt in a polar solvent.

Experimental Protocol: Isothermal Equilibrium Solubility Determination

To ensure scientific rigor, solubility must be determined empirically. The isothermal shake-flask method is a gold standard for this purpose, providing reliable and reproducible data.[\[11\]](#)[\[12\]](#) This protocol is designed to be a self-validating system by ensuring that true equilibrium is achieved and accurately measured.

Objective

To determine the equilibrium solubility of **2-Chloro-N,N-diethylethanamine hydrochloride** in a selected organic solvent at a constant, controlled temperature (e.g., 25 °C).

Materials

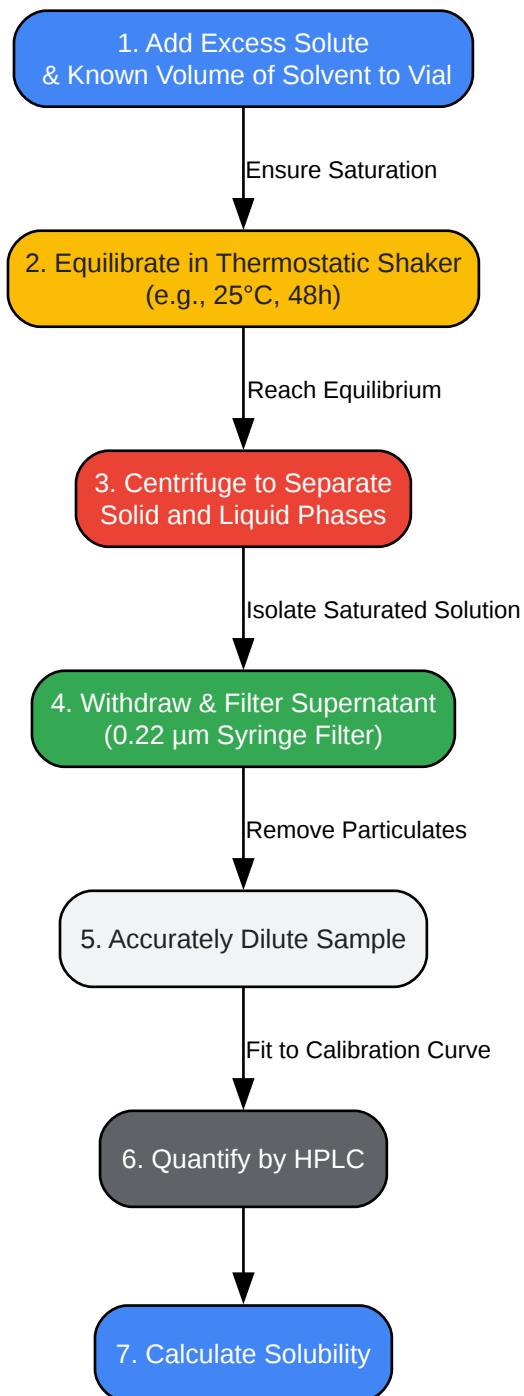
- **2-Chloro-N,N-diethylethanamine hydrochloride** (purity > 99%)
- Analytical grade organic solvents
- Thermostatic shaker bath or incubator
- Calibrated digital thermometer

- Analytical balance (± 0.1 mg)
- Sealed glass vials (e.g., 20 mL scintillation vials)
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Volumetric flasks, pipettes, and appropriate glassware
- Syringe filters (0.22 μ m, solvent-compatible)

Step-by-Step Methodology

- Preparation of Solvent Systems: Prepare the required volume of each organic solvent to be tested.
- Addition of Solute: Add an excess amount of **2-Chloro-N,N-diethylethanamine hydrochloride** to a pre-weighed vial. The key is to add enough solid so that a visible amount remains undissolved at the end of the experiment. This ensures that the solution is saturated.
- Solvent Addition: Accurately add a known volume or mass of the chosen solvent to the vial. Seal the vial tightly to prevent solvent evaporation.
- Equilibration: Place the vials in a thermostatic shaker bath set to the desired constant temperature. Agitate the vials for a period sufficient to reach equilibrium (typically 24 to 72 hours). Causality Check: Constant agitation ensures continuous interaction between the solute and solvent, while a long duration guarantees that the dissolution process has reached its thermodynamic endpoint.
- Phase Separation: After the equilibration period, remove the vials and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle. Subsequently, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes) to create a clear separation between the saturated supernatant and the undissolved solid. Trustworthiness Check: This two-step separation process is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.

- Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a 0.22 μm syringe filter into a pre-weighed volumetric flask. This step removes any fine, suspended particles.
- Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method's calibration curve.
- Quantification: Analyze the diluted sample using a validated HPLC method to determine the precise concentration of the compound.
- Data Calculation: Calculate the original solubility using the measured concentration and the dilution factor. Express the final result in appropriate units (e.g., mg/mL, g/L, or mol/L). Repeat the entire experiment at least in triplicate to ensure reproducibility and report the result as the mean \pm standard deviation.



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Caption: Standard experimental workflow for isothermal solubility determination.

Safety and Handling Considerations

2-Chloro-N,N-diethylethanamine hydrochloride is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.

- **Toxicity:** The compound is classified as acutely toxic if swallowed and corrosive.[13] It causes severe skin burns and eye damage.[13][14]
- **Handling:** Always use this chemical within a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[15] Avoid the formation of dust during handling.[13]
- **Storage:** Keep containers tightly closed in a dry, cool, and well-ventilated area.[13] The material is hygroscopic and should be stored under an inert atmosphere to protect it from moisture.[5][13]

Conclusion

2-Chloro-N,N-diethylethanamine hydrochloride is an ionic salt with high polarity. Its solubility is greatest in polar protic solvents, such as water and methanol, and decreases significantly as the solvent polarity decreases. Non-polar solvents like hexane and toluene are ineffective at dissolving this compound. For precise quantitative analysis, the isothermal equilibrium method provides a robust and reliable framework. A thorough understanding of its solubility characteristics, coupled with stringent safety protocols, is essential for its effective and safe application in research and development.

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